3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoroazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2.2C2HF3O2/c7-5-3-9(4-5)6-1-8-2-6;2*3-2(4,5)1(6)7/h5-6,8H,1-4H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLMSPDVEAUIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F7N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-87-4 | |
| Record name | 1-(azetidin-3-yl)-3-fluoroazetidine; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate) typically involves the reaction of 3-fluoro-1,3’-biazetidine with trifluoroacetic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate) may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) is being investigated for its potential as a pharmacophore in drug development. The presence of fluorine atoms increases lipophilicity and metabolic stability, making it an attractive candidate for designing new therapeutics.
Case Studies in Drug Development
- Antiviral Agents : Research has indicated that compounds with similar structures exhibit antiviral activity against various viruses. The fluorinated moieties may enhance binding affinity to viral targets.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Chemical Biology
In chemical biology, this compound serves as a probe for studying biological processes. Its unique structure allows for specific interactions with biological macromolecules.
Applications in Biological Studies
- Enzyme Inhibition : Studies have shown that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme mechanisms.
- Receptor Binding Studies : The compound's ability to bind selectively to specific receptors has been explored to understand receptor-ligand interactions better.
Materials Science
The unique properties of 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) make it a candidate for advanced materials development.
Potential Uses
- Fluorinated Polymers : The compound can be used in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.
- Coatings and Films : Due to its fluorine content, it can be utilized in creating coatings that repel water and oils, useful in various industrial applications.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents; anticancer drugs | Enhances binding affinity; induces apoptosis |
| Chemical Biology | Enzyme inhibitors; receptor binding | Specific interactions with biological targets |
| Materials Science | Fluorinated polymers; protective coatings | Improved stability and resistance properties |
Mechanism of Action
The mechanism of action of 3-Fluoro-1,3’-biazetidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Trifluoroacetate-Containing Compounds
Structural and Functional Overview
The following compounds share the trifluoroacetate functional group but differ in their central cores, leading to distinct properties and applications:
Table 1: Key Properties of Trifluoroacetate Derivatives
*Estimated based on structural analogs.
Comparative Analysis
Chemical Structure and Reactivity
- Cesium Trifluoroacetate: A simple ionic salt with a monovalent cesium cation and trifluoroacetate anion. Its reactivity is dominated by the cesium ion’s soft Lewis acidity, facilitating nucleophilic substitutions .
- Boron Tris(trifluoroacetate) : A trigonal planar boron center coordinated to three trifluoroacetate ligands. Acts as a strong Lewis acid, enhancing electrophilic activation in catalytic cycles .
- Bis(trifluoroacetoxy)iodobenzene (PIFA) : An iodine(III) compound with two trifluoroacetate groups. Functions as a mild, selective oxidant in C–H functionalization and heterocycle synthesis .
- 3-Fluoro-1,3'-Biazetidine Bis(trifluoroacetate) : The bicyclic amine core provides steric hindrance and basicity, while the trifluoroacetate anions improve solubility. The fluorine atom may stabilize intermediates via inductive effects.
Biological Activity
3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and trifluoroacetate groups, suggests a range of biological activities that warrant detailed investigation.
- Molecular Formula : C₁₀H₁₃F₇N₂O₄
- Molecular Weight : 358.213 g/mol
- CAS Number : 2260936-87-4
The compound is synthesized through the reaction of 3-fluoro-1,3'-biazetidine with trifluoroacetic acid under controlled conditions to ensure high purity and yield .
The biological activity of 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act by inhibiting particular enzymes or receptors involved in various metabolic pathways. However, detailed studies are still required to elucidate the exact mechanisms and molecular targets involved.
Biological Activity Overview
Research has highlighted several potential biological activities associated with this compound:
- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, potentially making it a candidate for further development in antiviral drug discovery.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, indicating that it may inhibit tumor growth or induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that play crucial roles in disease progression.
Antiviral Activity Study
In a recent study focusing on the antiviral properties of fluorinated compounds, 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) was tested against several viral strains. The results indicated a significant reduction in viral replication rates compared to control groups. The study emphasized the need for further mechanistic studies to understand the pathways involved .
Anticancer Research
A series of experiments conducted on various cancer cell lines demonstrated that the compound could effectively inhibit cell proliferation. The IC50 values obtained were comparable to those of established anticancer agents. This suggests that 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) may serve as a lead compound for developing new cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate), it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3'-Biazetidine bis(trifluoroacetate) | Lacks fluorine at the 3-position | Limited activity |
| 3-Fluoro-1,3'-diazetidine | Different substituents on the azetidine ring | Moderate activity |
The presence of fluorine and trifluoroacetate groups in 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) enhances its biological activity compared to its analogs.
Q & A
Basic: What synthetic methods are recommended for preparing 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)?
Answer: Microwave-assisted synthesis is a validated approach for related bis(trifluoroacetate) compounds. For example, microwave reactors (120°C, 2 bar, pre-stirring) can facilitate efficient coupling of intermediates in solvents like i-PrOH. Post-synthesis, automated flash chromatography using gradients of DCM/MeOH (e.g., 0–20% MeOH) is effective for purification .
Basic: How should purity and structural integrity be confirmed for this compound?
Answer: High-resolution mass spectrometry (HRMS) and / NMR are critical. For bis(trifluoroacetate) salts, ensure trifluoroacetate counterion peaks ( ppm in NMR) are present. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Basic: What solvents are optimal for handling 3-Fluoro-1,3'-biazetidine bis(trifluoroacetate)?
Answer: Dichloromethane (DCM) and trifluoroethanol (TFE) are suitable due to their compatibility with trifluoroacetate salts. Avoid protic solvents like water, as hydrolysis of the trifluoroacetate group may occur .
Basic: What storage conditions are recommended to maintain stability?
Answer: Store at 0–6°C in airtight, desiccated containers to prevent hygroscopic degradation. Stability studies for analogous trifluoroacetate salts indicate decomposition risks at >25°C .
Advanced: How does the trifluoroacetate counterion influence reactivity in nucleophilic substitutions?
Answer: The trifluoroacetate group acts as a weakly coordinating anion, enhancing electrophilicity at the azetidine nitrogen. In AlCl-mediated reactions, it stabilizes intermediates but may decompose in Lewis basic environments (e.g., furans), requiring inert conditions .
Advanced: How to resolve discrepancies in 19F^{19}\text{F}19F NMR data for batch-to-batch variations?
Answer: Trace impurities (e.g., residual TFA) can shift peaks. Conduct LC-MS to identify impurities and repeat purification via flash chromatography (DCM/MeOH gradient). Cross-validate with elemental analysis .
Advanced: What mechanistic role does the trifluoroacetate group play in catalytic cycles?
Answer: In Pd-catalyzed reactions, trifluoroacetate ligands enhance oxidative addition kinetics. For example, palladium(II) trifluoroacetate (CAS 42196-31-6) demonstrates superior activity in cross-coupling vs. chloride analogues .
Advanced: How to quantify hydrolytic degradation products under aqueous conditions?
Answer: Use NMR to track trifluoroacetic acid (TFA) release. Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation pathways. Adjust pH to <4 to minimize hydrolysis .
Safety: What precautions are critical when handling this compound?
Answer: Use PPE (nitrile gloves, goggles) and work in a fume hood. Trifluoroacetate salts are irritants (Xi classification); rinse exposed skin with water immediately. Avoid inhalation of powdered forms .
Application: How is this compound utilized in medicinal chemistry research?
Answer: As a spirocyclic intermediate, it is used in synthesizing histamine receptor modulators (e.g., H3/H4 antagonists). Its fluorinated azetidine core enhances metabolic stability and CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
